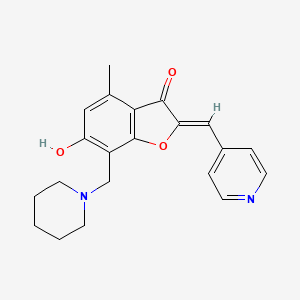
(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzofuran core, a piperidine moiety, and a pyridine substituent, which are crucial for its biological interactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. For instance, compounds with similar structural features have demonstrated significant antibacterial and antifungal activities. The compound's piperidine component is known to enhance its interaction with bacterial cell walls, potentially leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| (Z)-6-hydroxy-4-methyl... | 0.0039 - 0.025 | Strong against S. aureus and E. coli |
| Benzofuran derivative I | 0.19 | Effective against M. tuberculosis |
2. Anti-inflammatory Effects
Benzofuran derivatives have been noted for their anti-inflammatory properties. The compound has shown promise in reducing pro-inflammatory cytokines such as TNF and IL-1, which are critical in chronic inflammatory conditions.
- Case Study : A related benzofuran derivative exhibited a reduction in TNF levels by 93.8% and IL-1 by 98% in vitro, suggesting that (Z)-6-hydroxy-4-methyl... may exert similar effects.
3. Anticancer Potential
The benzofuran scaffold is associated with various anticancer activities. Compounds in this class have been reported to induce apoptosis in cancer cells through multiple pathways, including the inhibition of NF-κB signaling.
| Mechanism | Effect |
|---|---|
| NF-κB Inhibition | Suppression of tumor growth |
| Apoptosis Induction | Cell death in cancerous cells |
Mechanistic Insights
The biological activity of (Z)-6-hydroxy-4-methyl... can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.
- Receptor Interaction : The piperidine moiety may facilitate binding to receptors or enzymes, enhancing its therapeutic potential.
Propiedades
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-11-17(24)16(13-23-9-3-2-4-10-23)21-19(14)20(25)18(26-21)12-15-5-7-22-8-6-15/h5-8,11-12,24H,2-4,9-10,13H2,1H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZJSQRZCJZECU-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=NC=C3)O2)CN4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)CN4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













